molecular formula C19H41N B1582599 1-Decanamine, N-methyl-N-octyl- CAS No. 22020-14-0

1-Decanamine, N-methyl-N-octyl-

Cat. No.: B1582599
CAS No.: 22020-14-0
M. Wt: 283.5 g/mol
InChI Key: CQFRPHDWUIZNOK-UHFFFAOYSA-N
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Description

1-Decanamine, N-methyl-N-octyl-: is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with a nitrogen atom bonded to a methyl group and an octyl group. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decanamine, N-methyl-N-octyl- can be synthesized through a series of organic reactions. One common method involves the alkylation of 1-decanamine with an octyl halide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-decanamine, N-methyl-N-octyl- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Decanamine, N-methyl-N-octyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

1-Decanamine, N-methyl-N-octyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be utilized in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It is employed in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Decanamine, N-methyl-N-octyl- involves its interaction with various molecular targets. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with other molecules, influencing their behavior and function. In biological systems, it may interact with cell membranes, altering their permeability and fluidity.

Comparison with Similar Compounds

  • 1-Octanamine, N-methyl-N-octyl-
  • 1-Decanamine, N,N-dimethyl-
  • 1-Decanamine

Comparison: 1-Decanamine, N-methyl-N-octyl- is unique due to its specific alkyl chain length and the presence of both a methyl and an octyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties compared to similar compounds, such as different solubility, reactivity, and interaction with other molecules.

Properties

IUPAC Name

N-methyl-N-octyldecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFRPHDWUIZNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066750
Record name 1-Decanamine, N-methyl-N-octyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Decanamine, N-methyl-N-octyl-
Source EPA Chemicals under the TSCA
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CAS No.

22020-14-0
Record name N-Methyl-N-octyl-1-decanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22020-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanamine, N-methyl-N-octyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanamine, N-methyl-N-octyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanamine, N-methyl-N-octyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-octyldecylamine
Source European Chemicals Agency (ECHA)
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Record name N-Methyl-N-octyl-1-decanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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